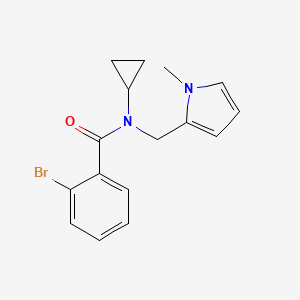![molecular formula C28H25ClN2O4 B2806541 1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631891-82-2](/img/no-structure.png)
1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with the molecular formula C23H30N2O2 . It is part of the class of compounds known as 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones .
Synthesis Analysis
The synthesis of this class of compounds involves a multicomponent process . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported, which is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented. Its molecular weight is 366.5 . More research is needed to fully understand its properties.科学的研究の応用
Biocompatible Scaffolds for Tissue Engineering
DBMP can be used as a dopant to dope silicone elastomer, facilitating the formation of 3D biocompatible scaffolds . These scaffolds find applications in tissue engineering, where they provide structural support and promote cell growth and regeneration .
Micro-Fabrication of 3D Hydrogels
In the realm of micro-fabrication , DBMP plays a crucial role in two-photon polymerization . By using DBMP, researchers can create intricate 3D hydrogel structures with high precision. These hydrogels have potential applications in biomedical engineering, drug delivery, and tissue regeneration .
Crystal Structure Studies
The crystal structure of DBMP has been investigated, shedding light on its molecular arrangement. Such studies contribute to our understanding of its properties and behavior in different environments .
Oxy-Michael Addition Reactions
DBMP can participate in oxy-Michael addition reactions , which are valuable in organic synthesis. These reactions involve the addition of nucleophiles to unsaturated carbonyl compounds. Researchers explore DBMP’s reactivity and selectivity in these processes .
Benzylic Position Reactivity
Considering its benzylic structure, DBMP is subject to specific reactivity patterns. For instance:
- 2° and 3° benzylic halides tend to react via an SN1 pathway , involving resonance-stabilized carbocations. Understanding these reactions aids in designing synthetic routes and functionalizing DBMP derivatives .
将来の方向性
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a substituted chromanone, which is synthesized via a multi-step reaction sequence. The second intermediate is a substituted pyrrole, which is synthesized via a one-pot reaction. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "benzyl bromide", "4-bromoanisole", "ethyl acetoacetate", "dimethylamine", "acetic acid", "sodium acetate", "2-chloroacetyl chloride", "palladium acetate", "copper(II) acetate", "triethylamine", "potassium carbonate", "1,2-dibromoethane", "sodium hydride", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone" ], "Reaction": [ "Step 1: Synthesis of 4-(benzyloxy)benzaldehyde by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of potassium carbonate and 1,2-dibromoethane.", "Step 2: Synthesis of 4-(benzyloxy)chalcone by reacting 4-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of sodium hydride.", "Step 3: Synthesis of 4-(benzyloxy)chromanone by reacting 4-(benzyloxy)chalcone with 2-chloroacetyl chloride in the presence of triethylamine.", "Step 4: Synthesis of 2-(dimethylamino)ethylamine by reacting dimethylamine with acetic acid in the presence of sodium acetate.", "Step 5: Synthesis of substituted pyrrole by reacting 4-bromoanisole with 2-(dimethylamino)ethylamine and copper(II) acetate in the presence of acetic acid.", "Step 6: Synthesis of the final product by coupling 4-(benzyloxy)chromanone with the substituted pyrrole using a palladium-catalyzed cross-coupling reaction in the presence of triethylamine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone." ] } | |
CAS番号 |
631891-82-2 |
分子式 |
C28H25ClN2O4 |
分子量 |
488.97 |
IUPAC名 |
7-chloro-2-[2-(dimethylamino)ethyl]-1-(4-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H25ClN2O4/c1-30(2)14-15-31-25(19-8-11-21(12-9-19)34-17-18-6-4-3-5-7-18)24-26(32)22-16-20(29)10-13-23(22)35-27(24)28(31)33/h3-13,16,25H,14-15,17H2,1-2H3 |
InChIキー |
MEQKQOKWAFKGGX-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-6-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2806458.png)
![3-Morpholino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2806459.png)
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2806460.png)
![(2-Methylphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2806465.png)
![N-(1-cyanocyclohexyl)-2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-methylacetamide](/img/structure/B2806466.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide](/img/structure/B2806467.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2806468.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2806472.png)

![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2806475.png)

![1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2806477.png)
![N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806478.png)
![{[7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl]thio}acetonitrile](/img/structure/B2806480.png)